(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile
Description
Structural Characterization of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile
Molecular Architecture and Isomerism
IUPAC Nomenclature and Stereochemical Configuration
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete name being (Z)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile. The molecular formula C₁₁H₁₂N₂ reflects the composition of eleven carbon atoms, twelve hydrogen atoms, and two nitrogen atoms, resulting in a molecular weight of 172.23 grams per mole. The stereochemical designation "(Z)" indicates the specific geometric configuration around the carbon-carbon double bond, where the higher priority substituents are positioned on the same side of the double bond according to Cahn-Ingold-Prelog priority rules.
The Chemical Abstracts Service registry number for this Z-isomer is 661489-22-1, distinguishing it from its geometric counterpart. The molecular architecture incorporates several key structural elements: a phenyl ring substituted with an amino group at the para position and methyl groups at the meta positions relative to the acrylonitrile side chain. The acrylonitrile moiety consists of a vinyl group directly connected to a nitrile functional group, with the Z-configuration specifying the spatial arrangement of the phenyl substituent and the nitrile group on the same side of the ethylenic double bond.
The simplified molecular input line entry system representation CC1=CC(=CC(=C1N)C)/C=C\C#N provides a standardized way to describe the molecular connectivity and stereochemistry. This notation clearly indicates the Z-configuration through the specific double bond geometry notation, where the backslash and forward slash symbols denote the stereochemical relationship between substituents across the double bond.
Comparative Analysis of Z/E Isomeric Forms
The geometric isomerism exhibited by 3-(4-amino-3,5-dimethylphenyl)acrylonitrile presents a fascinating case study in stereochemical differences and their impact on molecular properties. The E-isomer, designated as (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile, carries the Chemical Abstracts Service number 500292-94-4 and shares the identical molecular formula and weight with its Z-counterpart. However, the spatial arrangement of substituents around the carbon-carbon double bond creates distinct three-dimensional structures with different physical and chemical characteristics.
Research utilizing density functional theory calculations has revealed significant energetic differences between these isomeric forms. Studies on related acrylonitrile derivatives demonstrate that the energy difference between Z and E isomers can reach approximately 4.47 kilojoules per mole, with the Z-isomer typically representing the lower energy configuration. This energy differential influences the relative stability and formation preferences during synthetic processes, explaining why certain synthetic routes may favor one isomer over another.
The crystallographic behavior of these isomers also differs substantially. Research on similar compounds has shown that Z-isomers tend to form more densely packed crystal structures compared to their E-counterparts. This difference in crystal packing can be attributed to the distinct intermolecular interactions possible with each geometric arrangement, affecting properties such as melting points, solubility characteristics, and solid-state stability.
Spectroscopic Profiling
Nuclear Magnetic Resonance Spectral Signatures
Nuclear magnetic resonance spectroscopy provides crucial structural verification for this compound, offering detailed insights into the molecular framework and stereochemical configuration. The compound's nuclear magnetic resonance spectrum exhibits characteristic signals that correspond to the various hydrogen and carbon environments within the molecule. The aromatic region typically displays signals corresponding to the substituted benzene ring, with the meta-positioned methyl groups and para-positioned amino group creating a distinctive substitution pattern that influences the chemical shifts and coupling patterns observed.
The vinyl protons associated with the acrylonitrile moiety represent particularly diagnostic signals in the nuclear magnetic resonance spectrum. The Z-configuration creates a specific coupling environment between the vinyl protons and influences their chemical shifts relative to the E-isomer. The stereochemical arrangement affects the through-space interactions and the local magnetic environment, resulting in measurable differences in the nuclear magnetic resonance parameters that can be used for isomer identification and purity assessment.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the nitrile carbon typically appearing in the characteristic downfield region around 120 parts per million. The aromatic carbons display their expected chemical shifts, while the methyl carbons appear in the aliphatic region. The substitution pattern on the benzene ring creates a unique fingerprint in the carbon spectrum that confirms the structural assignment and helps distinguish this compound from other regioisomers.
Infrared and Raman Spectroscopic Features
Infrared spectroscopy reveals distinctive functional group characteristics for this compound, with the nitrile group providing the most prominent and diagnostic spectral feature. The carbon-nitrogen triple bond stretch appears as an intense, sharp absorption band near 2200 wavenumbers, characteristic of aromatic nitriles. This frequency is lower than that observed for saturated nitriles due to conjugation effects between the aromatic ring system and the nitrile group, which weakens the triple bond and reduces its stretching frequency.
The amino group contributes characteristic stretching vibrations in the 3300-3500 wavenumber region, with the specific frequencies depending on the degree of hydrogen bonding and the electronic environment created by the surrounding substituents. The presence of two methyl groups on the aromatic ring introduces additional carbon-hydrogen stretching and bending modes in their respective spectral regions, contributing to the overall vibrational fingerprint of the molecule.
Research on aromatic nitriles has demonstrated that solvent effects can significantly influence the infrared spectral characteristics, particularly for amino-substituted derivatives. The nitrile stretch frequency shows sensitivity to the local environment, with polar solvents causing measurable shifts in the absorption frequency. Studies on related aminobenzonitrile compounds have revealed that the nitrile band can experience Fermi resonance interactions around 2220 wavenumbers in certain solvents, complicating spectral interpretation.
Computational Molecular Modeling
Density Functional Theory Calculations
Density functional theory computational studies provide essential insights into the electronic structure and energetic properties of this compound. These quantum mechanical calculations reveal detailed information about the molecular geometry, electron distribution, and relative stability compared to other isomeric forms. The computational approach allows for the prediction of optimized molecular geometries that can be compared with experimental structural data from crystallographic studies and spectroscopic measurements.
Research on related acrylonitrile derivatives has demonstrated that density functional theory calculations can accurately predict the energy differences between geometric isomers. Studies indicate that the Z-configuration typically represents a lower energy state compared to the E-isomer, with energy differences on the order of several kilojoules per mole. These calculations help explain the observed preferences for certain isomeric forms during synthetic processes and provide insights into the thermodynamic factors governing isomer distribution.
The computational modeling also addresses the conformational flexibility of the molecule, particularly around the carbon-carbon double bond and the connection between the aromatic ring and the acrylonitrile moiety. The calculations reveal the energy barriers associated with rotation around these bonds and identify the most stable conformational arrangements. This information proves valuable for understanding the dynamic behavior of the molecule in solution and its interactions with other chemical species.
Molecular Orbital Analysis and Electron Density Mapping
Molecular orbital analysis of this compound provides detailed insights into the electronic structure and bonding characteristics of this compound. The highest occupied molecular orbital and lowest unoccupied molecular orbital calculations reveal the electron distribution patterns that influence the chemical reactivity and spectroscopic properties. The presence of the amino group as an electron-donating substituent and the nitrile group as an electron-withdrawing substituent creates an interesting electronic push-pull system that affects the molecular orbital energies and distributions.
The electron density mapping studies demonstrate the charge distribution throughout the molecular framework, highlighting regions of electron accumulation and depletion. The aromatic ring system shows the expected delocalized electron density characteristic of benzene derivatives, while the nitrile group exhibits high electron density at the nitrogen atom due to its electronegativity and the triple bond character. The amino group contributes electron density to the aromatic system through resonance effects, influencing the overall electronic properties of the molecule.
Computational analysis of the molecular electrostatic potential provides additional insights into the intermolecular interaction capabilities of the compound. The electrostatic potential maps reveal regions of positive and negative charge that influence hydrogen bonding patterns, dipole-dipole interactions, and other non-covalent forces that affect crystallization behavior, solubility characteristics, and biological activity. These calculations help predict the preferred orientations for molecular association and provide guidance for understanding the compound's behavior in different chemical environments.
Properties
IUPAC Name |
(Z)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-8-6-10(4-3-5-12)7-9(2)11(8)13/h3-4,6-7H,13H2,1-2H3/b4-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRBSZUSHVFWIK-ARJAWSKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)C=CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1N)C)/C=C\C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Coupling Reactions
A foundational approach involves palladium-catalyzed coupling between 4-iodo-2,6-dimethylbenzenamine and acrylonitrile. As detailed in WO2013038425A1, this reaction employs palladium on charcoal in dimethylacetamide (DMA) with sodium acetate as a base at 140°C under nitrogen. The process yields (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride, but the (Z)-isomer may form as a minor byproduct depending on steric and electronic factors. Reaction parameters such as solvent polarity and temperature influence stereoselectivity, with higher temperatures favoring thermodynamic (E)-isomer formation.
Key Reaction Conditions
| Parameter | Specification |
|---|---|
| Catalyst | Palladium on charcoal (0.858 g) |
| Solvent | Dimethylacetamide (600 mL total) |
| Temperature | 140°C |
| Reaction Time | 12 hours |
| Yield (E-isomer) | ~80% (crude) |
Salt Breaking of Hydrochloride Intermediates
The (E)-isomer hydrochloride salt can be converted to the free base, potentially enabling isomerization. WO2020084142A1 describes suspending (E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride in a 2-methyltetrahydrofuran (2-MeTHF)/water mixture and treating it with sodium hydroxide. This process liberates the free acrylonitrile, which may undergo partial (Z)-isomer formation under basic conditions. Polar aprotic solvents like 2-MeTHF stabilize intermediates, while aqueous phases facilitate salt precipitation.
Stereoselective Synthesis and Isomer Control
Solvent and Temperature Effects
The choice of solvent significantly impacts stereochemical outcomes. In EP2872492B1, reactions conducted in tert-amyl methyl ether or cyclopentyl methyl ether at reflux (100–120°C) favor the (E)-isomer due to enhanced resonance stabilization. Conversely, lower temperatures (<60°C) in polar solvents like hexafluoroisopropanol may promote (Z)-isomer formation by slowing rotational mobility during bond formation.
Acid-Catalyzed Isomerization
Post-synthesis treatment with acids such as hydrochloric acid or p-toluenesulfonic acid can induce isomerization. For instance, WO2020084142A1 notes that refluxing the free base in hydrochloric acid-containing solvents shifts the equilibrium toward the (Z)-isomer through protonation of the nitrile group, altering electronic conjugation.
Isolation and Purification Techniques
Chromatographic Separation
High-performance liquid chromatography (HPLC) is employed to resolve (E)- and (Z)-isomers. As demonstrated in EP2872492B1, a C18 column with acetonitrile/water mobile phases achieves baseline separation, with the (Z)-isomer eluting earlier due to reduced polarity.
HPLC Parameters
| Column | C18 (250 mm × 4.6 mm, 5 µm) |
|---|---|
| Mobile Phase | Acetonitrile/water (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Times | (Z)-isomer: 8.2 min; (E)-isomer: 10.5 min |
Crystallization-Induced Resolution
Differential solubility enables selective crystallization. The (Z)-isomer, being less planar, exhibits lower solubility in isopropyl alcohol than the (E)-isomer. Cooling saturated solutions to 0–5°C preferentially crystallizes the (Z)-form, as reported in WO2013038425A1.
Analytical Characterization
Spectroscopic Identification
Purity Assessment
Lot testing via HPLC in EP2872492B1 revealed (Z)-isomer contamination levels up to 3.0% in rilpivirine batches, underscoring the need for rigorous purification.
Industrial-Scale Considerations
Cost-Effective Solvent Selection
2-MeTHF, highlighted in WO2020084142A1, offers advantages over traditional THF: higher boiling point (80°C vs. 66°C), reduced peroxide formation, and improved recyclability.
| Parameter | 2-MeTHF | THF |
|---|---|---|
| LD50 (oral, rat) | 4,000 mg/kg | 1,650 mg/kg |
| Flash Point | −1°C | −14°C |
| Biodegradability | 85% in 28 days | 40% in 28 days |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as halogens or sulfonyl chlorides.
Major Products
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Halogenated or sulfonylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in inhibiting certain enzymes and pathways, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic effects. They are investigated for their ability to interact with specific molecular targets, such as receptors and enzymes, which could lead to the development of new medications.
Industry
In industry, this compound is used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile intermediate in the manufacture of high-performance materials.
Mechanism of Action
The mechanism of action of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Reaction Efficiency
- Positional Isomers : Pyridine-substituted analogs (e.g., (Z)-2-(pyridin-3-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile) exhibit longer reaction times due to meta-substitution effects, with yields ranked as II > I > V > III > IV .
Substituent Effects on Physicochemical Properties
Electronic and Optical Properties
- NLO Applications: (Z)-2-(4-Nitrophenyl)-3-(pyrazol-3-yl)acrylonitrile derivatives exhibit high nonlinear optical (NLO) responses due to electron-withdrawing nitro and pyrazole groups .
- Absorption Spectra : Substituents like trimethoxyphenyl and pyridyl groups in positional isomers (Compounds I–V) influence UV/Vis absorption. For example, ε2 values in solvent 6 (ethyl acetate) reach 27,000 M⁻¹cm⁻¹, indicating strong π→π* transitions .
Table 2: Photophysical Properties of Selected Analogs
Crystallographic Stability
- (Z)-3-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile demonstrates a planar molecular geometry with a crystallographic R factor of 0.054, stabilized by methoxy groups . In contrast, the parent compound lacks extensive crystallographic data, suggesting substituents like methoxy groups enhance solid-state stability.
Pharmaceutical and Industrial Relevance
Biological Activity
(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile, also known as a derivative of acrylonitrile, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its structural features that may influence its pharmacological properties, including anti-cancer and anti-inflammatory effects.
- Chemical Formula : C₁₁H₁₂N₂
- Molecular Weight : 176.23 g/mol
- CAS Number : 71313211
The compound's structure includes a 4-amino group and two methyl substituents on the phenyl ring, which are critical for its biological activity.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the findings from different studies regarding its anticancer activity:
The compound demonstrated a better selectivity index compared to standard chemotherapeutics such as 5-Fluorouracil, indicating its potential as a more targeted therapeutic agent.
- Apoptosis Induction : The compound activates caspase pathways, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It has been shown to halt the cell cycle at the G2/M phase, preventing cancer cell proliferation.
- EGFR Inhibition : Preliminary data suggest that it may inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are often overactive in cancers.
Toxicity and Safety Profile
A toxicity assessment conducted on Kunming mice revealed that this compound did not exhibit acute toxicity at doses up to 2000 mg/kg. This suggests a favorable safety profile for further development in therapeutic applications.
Case Study: Breast Cancer Treatment
In a study focusing on breast cancer treatment, this compound was administered to MCF-7 and MDA-MB-231 cell lines. The results indicated a significant reduction in cell viability with an IC₅₀ value ranging from 1.75 to 9.46 µM, outperforming traditional chemotherapeutics like 5-Fluorouracil in terms of selectivity and efficacy .
Pharmacokinetics
Pharmacokinetic studies show that the compound possesses a moderate clearance rate of approximately 82.7 mL/h/kg and an oral bioavailability of 31.8%, suggesting that it could be effectively administered orally with reasonable absorption .
Q & A
Q. Basic
- ¹H/¹³C NMR : Confirm substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm) and nitrile group presence (δ ~120 ppm) .
- IR spectroscopy : Detect C≡N stretches (~2220 cm⁻¹) and amine N-H bonds (~3350 cm⁻¹) .
- Mass spectrometry : Validate molecular weight (e.g., m/z 295.33 for C₁₈H₁₇NO₃ analogs) . Contradictions arise from solvent impurities or isomerization; purification via column chromatography or repeated recrystallization is recommended .
How can computational modeling predict the bioactivity of this compound against therapeutic targets like HIV reverse transcriptase?
Q. Advanced
- Molecular docking : Assess binding affinity to the non-nucleoside reverse transcriptase inhibitor (NNRTI) pocket. For example, diarylpyrimidine derivatives with high Fsp³ values show enhanced drug-like properties .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···π contacts) that stabilize the Z-configuration .
- DFT calculations : Optimize geometry and evaluate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .
What strategies improve the yield of the Z-isomer during synthesis, and how is isomer purity validated?
Q. Advanced
- Catalytic system tuning : Use bulky ligands (e.g., tris(o-methylphenyl)phosphine) to sterically favor the Z-isomer .
- Low-temperature quenching : Minimize thermal isomerization during dehydration .
- HPLC analysis : Employ chiral columns (e.g., C18 reverse-phase) with UV detection at 254 nm to quantify isomer ratios. For example, reducing cis-isomer content from 20% to 0.6% via optimized Pd/C catalysis has been reported .
What are the crystallographic challenges in analyzing acrylonitrile derivatives, and how are anisotropic displacement parameters interpreted?
Q. Advanced
- Thermal motion artifacts : High anisotropy in methyl or nitrile groups requires constrained refinement (e.g., ISOR restraints in SHELXL) .
- Disorder modeling : Split positions for overlapping atoms (e.g., methoxy groups) improve electron density maps .
- Validation tools : CheckCIF/PLATON flags outliers in bond lengths (e.g., C-C deviations >0.004 Å) .
How does the electronic structure of this compound influence its aggregation-induced emission (AIE) properties?
Q. Advanced
- Conformational rigidity : The Z-configuration restricts intramolecular rotation (RIR), enhancing fluorescence in aggregated states .
- Solvatochromism : Polar solvents stabilize charge-transfer states, quenched in non-polar media. Time-resolved fluorescence spectroscopy (TRFS) quantifies lifetime changes (e.g., τ₁ ~1.2 ns in THF vs. τ₂ ~4.5 ns in water) .
What role does this compound play in synthesizing antiretroviral drugs like rilpivirine?
Basic
It serves as a key intermediate in multi-step syntheses. For example, coupling with 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile under reflux in acetonitrile (69 hours, 68.6% yield) forms rilpivirine, a potent NNRTI . Critical steps include Boc protection of the amine group and HCl-mediated deprotection .
How are Hirshfeld surfaces used to analyze non-covalent interactions in acrylonitrile derivatives?
Q. Advanced
- Fingerprint plots : Differentiate H-bonding (sharp spikes at dᵢ + dₑ ~2.2 Å) from van der Waals interactions (broad regions at dᵢ + dₑ >3.0 Å) .
- Electrostatic potential maps : Highlight regions prone to nucleophilic/electrophilic attacks (e.g., nitrile group’s δ⁻ charge) .
What experimental and theoretical approaches elucidate the vibrational modes of this compound?
Q. Advanced
- FT-IR/Raman spectroscopy : Assign peaks via density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level. For example, C≡N stretches correlate with computed frequencies at ~2225 cm⁻¹ .
- Normal coordinate analysis (NCA) : Decompose modes into internal coordinates (e.g., bending vs. stretching) using software like Gaussian 09 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
